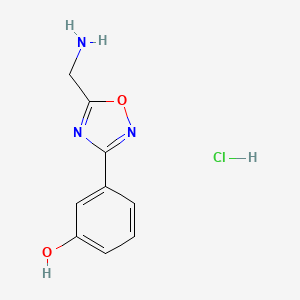![molecular formula C20H23N3O4 B2697722 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide CAS No. 896382-86-8](/img/structure/B2697722.png)
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Functionalization of the Quinazolinone Core: Introduction of the 2,4-dioxo groups can be done through oxidation reactions.
Attachment of the Hexanamide Side Chain: This step involves the coupling of the quinazolinone core with the appropriate hexanamide derivative, often using coupling reagents like EDCI or DCC.
Introduction of the Furan Moiety: The final step involves the attachment of the 5-methylfuran-2-yl group, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains or the core structure.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: Quinazolinone derivatives are studied for their catalytic properties in organic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them potential drug candidates.
Antimicrobial Activity: They have been studied for their potential to act as antimicrobial agents.
Medicine
Drug Development: Quinazolinone derivatives are explored for their potential in treating various diseases, including cancer and neurological disorders.
Industry
Agriculture: These compounds can be used in the development of new pesticides or herbicides.
作用机制
The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other critical proteins involved in disease processes.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2,4-dioxo-3,4-dihydroquinazoline.
Furan Derivatives: Compounds like 5-methylfuran-2-carboxylic acid and 2-furylmethanol.
Uniqueness
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide is unique due to its specific combination of a quinazolinone core with a furan moiety and a hexanamide side chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(5-methylfuran-2-yl)methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-10-11-15(27-14)13-21-18(24)9-3-2-6-12-23-19(25)16-7-4-5-8-17(16)22-20(23)26/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGQMGURLQGAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2697639.png)
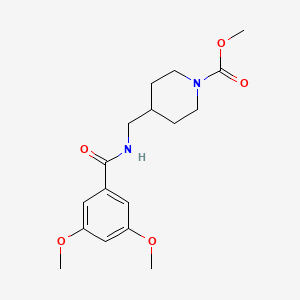
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2697642.png)
![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]butanamide](/img/structure/B2697648.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide](/img/structure/B2697649.png)

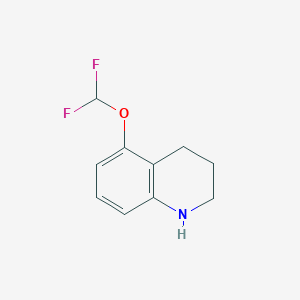
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2697652.png)
![N-tert-butyl-2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2697653.png)
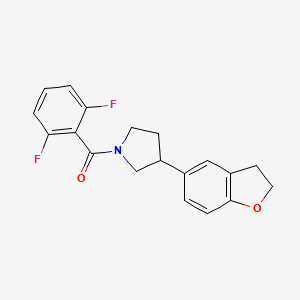
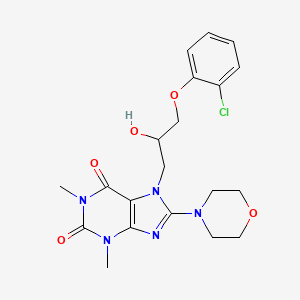
![1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697657.png)
![Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2697658.png)
